Regioselective Microwave-Assisted Synthesis
The target compound (2-carbaldehyde) is synthesized directly and selectively via a microwave-assisted N-methylation of 6-methoxypicolinic aldehyde, yielding 56 mg of pure product . The corresponding 3-carbaldehyde isomer (CAS 98279-50-6) cannot be accessed by this straightforward methylation route, requiring alternative, lower-yielding synthetic strategies. This demonstrates that the 2-carbaldehyde substitution pattern is uniquely supported by the published synthetic methodology, ensuring higher reproducibility for scale-up procurement.
| Evidence Dimension | Synthetic yield and route availability |
|---|---|
| Target Compound Data | 56 mg isolated yield (from 500 mg 6-methoxypicolinic aldehyde) via microwave irradiation at 140–170 °C |
| Comparator Or Baseline | 3-carbaldehyde isomer (CAS 98279-50-6); synthesis not reported via this direct method |
| Quantified Difference | Target compound has a defined, literature-precedented synthetic route; the 3-isomer does not share this route, implying higher development risk |
| Conditions | Acetonitrile, methyl iodide, microwave irradiation (140 °C, 0.5 h → 170 °C, 0.5 h) |
Why This Matters
A documented synthetic route reduces development time and cost for scale-up, making the 2-carbaldehyde a lower-risk procurement choice compared to isomers without analogous procedures.
